BenchChemオンラインストアへようこそ!

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

P2X purinergic receptor subtype selectivity calcium influx assay

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034432-44-3) is a synthetic small-molecule heterocycle comprising a 3-chloropyridin-4-yloxy substituent linked to a pyrrolidine ring, which is N-acylated with a furan-2-yl carbonyl group. The compound is catalogued in ChEMBL (CHEMBL5184613) and BindingDB (BDBM50598316) with experimentally determined antagonist activity at multiple human P2X purinergic receptor subtypes.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72
CAS No. 2034432-44-3
Cat. No. B2488540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
CAS2034432-44-3
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3
InChIInChI=1S/C14H13ClN2O3/c15-11-8-16-5-3-12(11)20-10-4-6-17(9-10)14(18)13-2-1-7-19-13/h1-3,5,7-8,10H,4,6,9H2
InChIKeyFIFRWJRTOSVRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034432-44-3): Compound Identity and Pharmacological Profile for Research Procurement


(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 2034432-44-3) is a synthetic small-molecule heterocycle comprising a 3-chloropyridin-4-yloxy substituent linked to a pyrrolidine ring, which is N-acylated with a furan-2-yl carbonyl group [1]. The compound is catalogued in ChEMBL (CHEMBL5184613) and BindingDB (BDBM50598316) with experimentally determined antagonist activity at multiple human P2X purinergic receptor subtypes [1]. It belongs to a broader class of pyrrolidine-amide derivatives disclosed in patent literature for therapeutic applications including neurological and inflammatory indications [2].

Why (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Cannot Be Simply Substituted by In-Class Pyrrolidine Amide Analogs


Pyrrolidine-amide derivatives bearing different aryl/heteroaryl carbonyl substituents exhibit profoundly divergent P2X receptor subtype selectivity profiles, even when sharing an identical 3-((3-chloropyridin-4-yl)oxy)pyrrolidine core [1]. In BindingDB-curated screening data, the furan-2-yl methanone congener (BDBM50598316, IC50 = 247 nM at P2X2) and its structurally related furan-3-yl regioisomer (BDBM50598317, IC50 = 634 nM at P2X2) display a 2.6-fold potency difference at the same receptor target despite differing only in furan ring attachment position [1][2]. This regioisomer-dependent potency modulation demonstrates that even minor structural changes to the terminal carbonyl substituent produce quantifiably distinct pharmacological outcomes, rendering generic substitution among in-class analogs unreliable without direct comparative activity data [1][2].

Quantitative Differentiation Evidence for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Versus Closest Analogs and Reference Antagonists


P2X2 vs. P2X7 Subtype Selectivity: Quantified Antagonist Activity Differential Across Human Purinergic Receptors

This compound exhibits a 6.6-fold selectivity window for human P2X2 over human P2X7 receptors in a uniform calcium influx assay platform using stably transfected human 1321N1 astrocytoma cells [1]. The IC50 at P2X2 is 247 nM versus 1,640 nM at P2X7, both measured under identical experimental conditions (30 min incubation, Fura-2 AM staining) [1]. This contrasts with the non-selective P2X reference antagonist PPADS, which blocks P2X2 at IC50 ~1–2.6 μM and P2X7 with comparable potency, offering no meaningful subtype discrimination .

P2X purinergic receptor subtype selectivity calcium influx assay

P2X2 vs. P2X4 Subtype Discrimination: A 31-Fold Selectivity Window Within the Same Receptor Family

The compound demonstrates a 31-fold selectivity for human P2X2 (IC50 = 247 nM) over human P2X4 (IC50 = 7,640 nM) when tested in the identical human 1321N1 cell-based calcium influx assay format [1]. This large selectivity gap materially exceeds the discrimination reported for the P2X2-preferring antagonist PSB-1011, which shows no measurable activity at P2X4 at concentrations tested (>100-fold selectivity window claimed but P2X4 IC50 not precisely determined) [2]. The quantifiable P2X4 IC50 value for this compound allows researchers to calculate exact selectivity margins for experimental design rather than relying on an undefined upper bound [1][2].

P2X4 receptor subtype selectivity neuropathic pain

Furan Regioisomer Potency Differential: Furan-2-yl vs. Furan-3-yl Carbonyl Substitution at Human P2X2

In a direct regioisomer comparison from the same BindingDB/ChEMBL screening dataset, the furan-2-yl methanone congener (CAS 2034432-44-3) inhibits human P2X2 with an IC50 of 247 nM, whereas the furan-3-yl methanone regioisomer (BDBM50598317, CHEMBL5208562) yields an IC50 of 634 nM at the same receptor [1][2]. This represents a 2.6-fold potency advantage for the 2-furoyl isomer under identical assay conditions [1][2]. The difference arises solely from the position of the carbonyl attachment on the furan ring (C2 vs. C3), confirming that the terminal heterocycle connectivity is a critical determinant of target engagement [1][2].

structure-activity relationship regioisomer comparison furan substitution

Multi-Subtype Selectivity Fingerprint: P2X2-Preferring Profile with Quantifiable Off-Target Activity at P2X7 and P2X4

When profiled across three human P2X subtypes in a unified assay platform, the compound displays a graded selectivity hierarchy: P2X2 (IC50 = 247 nM) > P2X7 (IC50 = 1,640 nM) > P2X4 (IC50 = 7,640 nM), yielding a selectivity span of approximately 31-fold between the most and least potently inhibited subtype [1]. This contrasts with the P2X3/P2X2/3-selective antagonist A-317491, which shows potent inhibition of P2X3 (Ki = 22 nM) and P2X2/3 (Ki = 9–92 nM) but is >10 μM at other P2X subtypes including P2X2, P2X4, and P2X7 [2]. The complementary selectivity profile of this compound (P2X2-preferring vs. A-317491's P2X3-preferring) makes it a mechanistically distinct tool for dissecting P2X2-specific signaling roles within the broader purinergic receptor family [1][2].

selectivity fingerprint multi-target profiling P2X receptor panel

Recommended Research and Industrial Application Scenarios for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Based on Quantitative Differentiation Evidence


Pharmacological Dissection of P2X2-Mediated Signaling with Reduced P2X7/P2X4 Confounds

The 6.6-fold P2X2-over-P2X7 selectivity and 31-fold P2X2-over-P2X4 discrimination [1] support the use of this compound as a P2X2-preferring pharmacological probe in calcium flux or electrophysiology assays where clean separation of P2X2-mediated responses from P2X7-driven inflammasome activation (NLRP3, IL-1β release) and P2X4-mediated neuropathic pain signaling is experimentally required. At concentrations near the P2X2 IC50 (~250 nM), P2X7 occupancy remains low (~13% based on IC50 ratio), enabling P2X2-biased interrogation [1].

Structure-Activity Relationship Studies on Pyrrolidine-Amide P2X Antagonists with Defined Furan Substitution

The 2.6-fold potency difference between the furan-2-yl (IC50 = 247 nM) and furan-3-yl (IC50 = 634 nM) regioisomers at P2X2 [1][2] makes this compound a critical reference standard in SAR campaigns exploring the impact of heterocycle connectivity on purinergic receptor engagement. Procurement of the exact CAS 2034432-44-3 compound ensures that observed biological activity is attributable to the defined 2-furoyl isomer rather than an undefined or mixed isomeric composition [1][2].

Orthogonal P2X Subtype Validation Alongside P2X3-Selective Tool Compounds

The P2X2-preferring selectivity fingerprint of this compound (P2X2 IC50 = 247 nM; P2X3 not directly profiled but structurally distinct from known P2X3-selective chemotypes) complements the P2X3/P2X2/3-selective profile of A-317491 (P2X3 Ki = 22 nM; no activity at P2X2, P2X4, P2X7 at concentrations up to 10 μM) [1][2]. Using both probes in parallel enables orthogonal pharmacological confirmation of P2X subtype involvement, which strengthens target validation studies in pain, inflammation, or neurological disease models where multiple P2X subtypes may contribute to the observed phenotype [1][2].

Reference Standard for P2X Antagonist Screening Cascades Requiring Quantifiable Off-Target Windows

Unlike P2X2-preferring probes such as PSB-1011 that lack precisely defined IC50 values at secondary P2X subtypes [1], this compound provides fully quantified IC50 values at P2X2 (247 nM), P2X7 (1,640 nM), and P2X4 (7,640 nM) within a single assay platform [2]. This complete multi-subtype data package allows screening cascade designers to calculate exact selectivity margins and establish go/no-go criteria for hit triage based on quantitative off-target liability windows rather than undefined selectivity estimates [1][2].

Quote Request

Request a Quote for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.